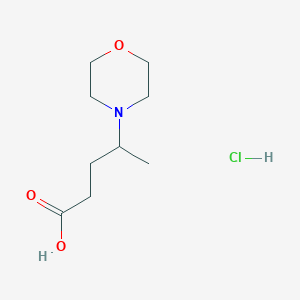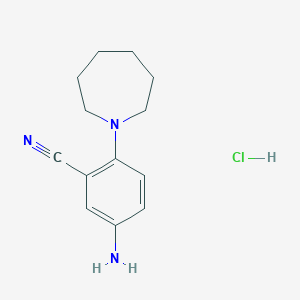
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (M2C5TMB) is a boron-containing compound that has been used in a variety of applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. M2C5TMB is a useful reagent for the synthesis of a wide range of organic compounds, and has been used in a variety of biological studies.
科学研究应用
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a versatile reagent with many applications in scientific research. It has been used in a variety of studies, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. In analytical chemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used as a chromatographic reagent for the separation and identification of compounds. In biochemistry, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the structure and function of proteins and other biological molecules.
作用机制
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is believed to act as a chelating agent, forming complexes with metal ions such as calcium, magnesium, and iron. These complexes are stable and can be used to study the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to act as an enzyme inhibitor, blocking the activity of certain enzymes.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to form complexes with metal ions, which can affect the structure and function of proteins and other biological molecules. In addition, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been shown to have antioxidant activity, and to protect cells from oxidative damage.
实验室实验的优点和局限性
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is toxic and should be handled with caution. In addition, the chelating properties of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate can interfere with the activity of certain enzymes, which can limit its usefulness in certain experiments.
未来方向
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of potential applications in scientific research. It has been used in studies of organic synthesis, analytical chemistry, and biochemistry, and has been shown to have antioxidant activity and to form complexes with metal ions. In the future, Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate could be used in the development of novel therapeutic agents, as an imaging agent for medical diagnostics, or as a drug delivery system. Additionally, further research could be done to explore the potential applications of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in other areas of scientific research, such as materials science or nanotechnology.
合成方法
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a relatively simple compound to synthesize, and can be prepared in a few steps from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-5-methylbenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane, in the presence of a base such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and the product can be isolated and purified by recrystallization.
属性
IUPAC Name |
methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)10-5-6-12(16)11(7-10)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYMGQPJIJYMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














